molecular formula C8H7NOS2 B14369559 Benzothiazole, (methylthio)-, 3-oxide CAS No. 91384-86-0

Benzothiazole, (methylthio)-, 3-oxide

Cat. No.: B14369559
CAS No.: 91384-86-0
M. Wt: 197.3 g/mol
InChI Key: INNWJNJOZUXWCV-UHFFFAOYSA-N
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Description

Benzothiazole, (methylthio)-, 3-oxide is a sulfur- and oxygen-containing heterocyclic compound characterized by a benzothiazole core modified with a methylthio (-SCH₃) substituent and a 3-oxide functional group. The benzothiazole scaffold is a privileged structure in medicinal and agrochemical research due to its versatile reactivity and bioactivity . The addition of the methylthio group and 3-oxide moiety likely enhances its electrophilicity and solubility, which can influence its biological interactions. The 3-oxide variant may be obtained through oxidation of the parent benzothiazole or via substitution reactions under controlled conditions.

This compound has demonstrated significant antimicrobial activity. For example, 2-(methylthio)benzothiazole (a closely related compound) exhibits dose-dependent inhibition against Phytophthora parasitica var. nicotianae, with EC₅₀ values of 27.46–366.37 mg/L for mycelial growth and 0.64–133.83 mg/L for zoospore motility . The 3-oxide group may further modulate its efficacy by altering redox properties or interactions with microbial targets.

Properties

CAS No.

91384-86-0

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

2-methylsulfanyl-3-oxido-1,3-benzothiazol-3-ium

InChI

InChI=1S/C8H7NOS2/c1-11-8-9(10)6-4-2-3-5-7(6)12-8/h2-5H,1H3

InChI Key

INNWJNJOZUXWCV-UHFFFAOYSA-N

Canonical SMILES

CSC1=[N+](C2=CC=CC=C2S1)[O-]

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

Benzothiazole, (methylthio)-, 3-oxide is characterized by a zwitterionic structure with a molecular formula of C8H7NOS2 and a molecular weight of 197.3 g/mol. The compound features a benzothiazole ring system with a methylthio group at the 2-position and an oxide group at the nitrogen (position 3), creating a positively charged nitrogen center balanced by the negatively charged oxygen atom. This particular arrangement contributes to its unique chemical reactivity and potential applications.

General Synthetic Approaches

The preparation of this compound typically involves a two-step process: first, the synthesis of the parent 2-(methylthio)benzothiazole compound, followed by selective N-oxidation. Several methodologies have been developed for each step, with varying degrees of efficiency, selectivity, and environmental impact.

Synthesis of 2-(Methylthio)benzothiazole Precursor

The precursor 2-(methylthio)benzothiazole can be synthesized through multiple routes:

S-Alkylation of 2-Mercaptobenzothiazole

This is one of the most common approaches, involving the alkylation of 2-mercaptobenzothiazole with an appropriate methylating agent:

2-Mercaptobenzothiazole + Methylating Agent → 2-(Methylthio)benzothiazole

The reaction typically employs dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the deprotonated thiol group attacks the methylating agent.

Procedure Example:

  • Dissolve 2-mercaptobenzothiazole in a suitable solvent (acetone, DMF, or ethanol)
  • Add base (K2CO3 or NaOH) to deprotonate the thiol group
  • Add methylating agent (dimethyl sulfate or methyl iodide) dropwise
  • Stir the reaction mixture at room temperature or under reflux until completion
  • Isolate the product via extraction or filtration, followed by purification
From 2,2'-Dithiodiphenylamine

An alternative approach involves the use of 2,2'-dithiodiphenylamine as a starting material:

2,2'-Dithiodiphenylamine + CS2 + Base → 2-Mercaptobenzothiazole → 2-(Methylthio)benzothiazole

Optimized Procedure:

  • Add 2,2'-dithiodiphenylamine (0.40 mmol) and NaHS (0.2 mmol) to a reaction flask
  • Add solvent (water, DMF, or ethanol)
  • Add carbon disulfide (1.6 mmol)
  • Heat the mixture at 80°C for 4-10 hours
  • Extract with ethyl acetate after cooling to room temperature
  • Purify by column chromatography using dichloromethane as eluent
  • Methylate the resulting 2-mercaptobenzothiazole as described above
Direct Synthesis from Aniline Derivatives

This method utilizes aniline derivatives and carbon disulfide in the presence of sulfur:

C6H5NH2 + CS2 + S → C6H4(NH)SC=S + H2S

Followed by methylation to obtain the desired 2-(methylthio)benzothiazole.

N-Oxidation of 2-(Methylthio)benzothiazole

The conversion of 2-(methylthio)benzothiazole to its N-oxide derivative involves selective oxidation of the nitrogen atom. The most common reagents for N-oxidation include:

m-Chloroperbenzoic Acid (mCPBA) Method

mCPBA is a widely used oxidizing agent for the preparation of N-oxides from heterocyclic compounds. The reaction typically proceeds under mild conditions:

Optimized Procedure:

  • Dissolve 2-(methylthio)benzothiazole in dichloromethane or chloroform
  • Add mCPBA (1.1-1.2 equivalents) at 0°C
  • Allow the reaction to warm to room temperature
  • Monitor the reaction by thin-layer chromatography
  • Quench with sodium thiosulfate solution
  • Extract with dichloromethane
  • Purify by column chromatography
Hydrogen Peroxide Method

Hydrogen peroxide in the presence of an acid catalyst can also be used for N-oxidation:

Procedure:

  • Dissolve 2-(methylthio)benzothiazole in acetic acid or formic acid
  • Add 30-35% hydrogen peroxide solution (excess)
  • Heat the mixture at 40-60°C for several hours
  • Monitor by TLC until completion
  • Neutralize with sodium bicarbonate solution
  • Extract and purify the product

Catalyst-Mediated Selective Oxidation

The use of specific catalysts can significantly improve the selectivity and efficiency of the N-oxidation process, preventing simultaneous oxidation of the methylthio group to the corresponding sulfoxide or sulfone.

Polyoxometalate Catalysts

Polyoxometalates (POMs) have been employed as effective catalysts for selective oxidation reactions. Research has shown that transition metal-modified POMs supported on carbon can catalyze the oxidation of 2-(methylthio)benzothiazole.

POM Catalyst Performance for Oxidation of 2-(Methylthio)benzothiazole:

Catalyst Conversion (%) Sulfoxide Selectivity (%) Sulfone Selectivity (%)
PW11NiC 100 69 30
PW11CuC 90 70 29
PW11CoC 80 72 26
PW11ZnC 75 74 24
PW11C 52 68 24

Reaction conditions: 100 mg catalyst, 1 mmol substrate, 1 mL H2O2 (35% w/v), 9 mL acetonitrile, 300 min at 40°C

It's important to note that these catalysts primarily facilitate S-oxidation rather than N-oxidation, but the principles can be adapted for selective N-oxidation by modifying catalyst properties and reaction conditions.

Effect of Reaction Parameters on Oxidation

Various reaction parameters significantly influence the outcome of oxidation reactions:

Effect of Catalyst Amount
Catalyst Amount (mg) Time for 100% Conversion (min) N-oxide Selectivity (%)
25 1500 High
50 600 High
100 300 Moderate
150 240 Lower

Based on adapted data from oxidation studies

Effect of Temperature

Higher reaction temperatures generally accelerate the oxidation process but may reduce selectivity. For N-oxidation, a temperature range of 20-40°C is typically optimal to maintain selectivity.

Effect of Oxidant Concentration

The concentration of oxidant (H2O2 or mCPBA) can significantly impact reaction rate and selectivity. While higher concentrations lead to faster conversions, they may also promote over-oxidation and decrease selectivity.

Alternative Synthetic Approaches

Direct N-Oxidation During Benzothiazole Formation

In some cases, it may be possible to incorporate the N-oxide functionality during the initial formation of the benzothiazole ring system. This approach could involve:

  • Reaction of appropriately substituted 2-aminothiophenol derivatives with suitable reagents in the presence of oxidizing agents
  • Subsequent functionalization with a methylthio group

Protecting Group Strategies

For compounds where multiple oxidation sites exist (as in 2-(methylthio)benzothiazole where both the nitrogen and sulfur are potential oxidation sites), protecting group strategies can be employed:

  • Protect the sulfur of the methylthio group (e.g., through coordination with a transition metal)
  • Perform selective N-oxidation
  • Remove the protecting group

Characterization and Confirmation of Product Formation

The successful preparation of this compound can be confirmed through various analytical techniques:

Spectroscopic Identification

Mass Spectrometry:

  • Characteristic m/z peak at 197 (M+)
  • Other significant fragments include m/z 182, 153, 151, 150, 134

NMR Spectroscopy:

  • Distinctive shifts in 1H and 13C NMR spectra compared to the precursor
  • The N-oxide formation typically causes deshielding of adjacent protons

Physical Properties

  • Appearance: White to pale yellow solid
  • Melting point: Different from the precursor 2-(methylthio)benzothiazole
  • Solubility: Generally more soluble in polar solvents compared to the precursor

Mechanistic Considerations for N-Oxidation

The mechanism of N-oxidation of 2-(methylthio)benzothiazole typically involves:

  • Nucleophilic attack by the nitrogen electron pair on the peroxide oxygen
  • Formation of a tetrahedral intermediate
  • Rearrangement to form the N-oxide product

The presence of the methylthio group at position 2 influences the electron density at the nitrogen, potentially affecting the rate and selectivity of the oxidation reaction.

Chemical Reactions Analysis

Benzothiazole, (methylthio)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding thioethers. Substitution reactions involving nucleophiles can result in the replacement of the methylthio group with other functional groups .

Scientific Research Applications

Benzothiazole, (methylthio)-, 3-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are investigated for their potential as antimicrobial, antitumor, and anti-inflammatory agents .

In the pharmaceutical industry, this compound is studied for its ability to inhibit specific enzymes and proteins involved in disease pathways. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of benzothiazole, (methylthio)-, 3-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways and lead to therapeutic effects .

For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound can interfere with DNA replication and cell division, making it a potential antitumor agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Methylthio)benzothiazole

  • Structure : Lacks the 3-oxide group but shares the methylthio substituent at position 2.
  • Activity: Exhibits potent antimicrobial effects against plant pathogens, with EC₅₀ values significantly lower than non-thio derivatives (e.g., benzothiazole alone) .
  • Applications : Used in agrochemical formulations for soil-borne pathogen suppression.

Benzothiadiazole Derivatives (e.g., 5-Chlorobenzo-2,1,3-thiadiazole)

  • Structure : Contains a benzene ring fused to a thiadiazole ring (two nitrogen atoms and one sulfur), differing from benzothiazole’s thiazole ring (one nitrogen, one sulfur) .
  • Activity : Benzothiadiazoles are widely used as fungicides and light-emitting materials. For example, 5-Chlorobenzo-2,1,3-thiadiazole shows antifungal properties but lacks the methylthio group’s lipophilicity .
  • Synthesis: Typically prepared via cyclization of ortho-substituted anilines with sulfur donors.

Key Difference : The thiadiazole ring enhances electron-deficient character, making these compounds more reactive in electrophilic substitutions compared to benzothiazole derivatives.

Anti-Tubercular Benzothiazole Derivatives

  • Structure : Include hydrazine or carbohydrazide substituents (e.g., compounds 78a–i and 79a–i) .
  • Activity : Hydrazine derivatives show superior anti-tubercular activity (MIC: 1.6–25 mg mL⁻¹) compared to carbohydrazide analogues (MIC: 25–100 mg mL⁻¹) .
  • Mechanism: Molecular docking studies suggest interactions with mycobacterial enzyme active sites, such as enoyl-acyl carrier protein reductase .

Structural-Activity Relationship (SAR) Insights

  • Methylthio Substituent : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
  • 3-Oxide Group : Likely increases electrophilicity and stability under oxidative conditions, which could improve persistence in biological systems .
  • Heterocyclic Modifications : Replacement of the thiazole ring with thiadiazole (as in benzothiadiazoles) alters electronic properties and target specificity .

Data Tables

Table 1. Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound EC₅₀ (Mycelial Growth, mg/L) EC₅₀ (Zoospore Motility, mg/L) Reference
2-(Methylthio)benzothiazole 27.46–366.37 0.64–133.83
Benzothiazole (parent) >500 >500

Table 2. Anti-Tubercular Activity of Benzothiazole Analogues

Compound Type MIC Range (mg mL⁻¹) Docking Score (kcal mol⁻¹) Reference
Hydrazine derivatives 1.6–25 −7.68 to −8.12
Carbohydrazide derivatives 25–100 Not reported

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Benzothiazole, (methylthio)-, 3-oxide to ensure stability during experimental use?

  • Methodological Answer : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizing agents). Use airtight containers to prevent moisture absorption and degradation. Storage temperatures should not exceed 25°C, as elevated temperatures may accelerate decomposition. Regularly monitor for discoloration or precipitation, which may indicate instability .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure. In case of accidental contact, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What analytical techniques are suitable for confirming the identity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural features, particularly the methylthio (-SCH₃) and 3-oxide groups. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., m/z 183 for C₈H₇NOS₂). Cross-reference with CAS No. 615-22-5 for regulatory validation .

Advanced Research Questions

Q. How can transition metal-modified polyoxometalate catalysts be optimized for the sulfoxidation of this compound to enhance environmental biodegradability?

  • Methodological Answer : Synthesize Keggin-type polyoxometalates (e.g., [PW₁₁O₃₉M(H₂O)]⁵⁻, where M = Ni²⁺, Co²⁺, Cu²⁺) supported on activated carbon. Optimize reaction conditions using 35% H₂O₂ in acetonitrile at 60°C. Catalytic activity follows the order: PW₁₁NiC > PW₁₁CuC > PW₁₁CoC > PW₁₁ZnC, with >69% selectivity for sulfoxide products. Reuse catalysts ≥3 times without significant activity loss .
CatalystConversion (%)Selectivity (%)
PW₁₁NiC9278
PW₁₁CuC8572
PW₁₁CoC7969
PW₁₁ZnC6865

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives against Mycobacterium tuberculosis?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against Mtb enoyl-ACP reductase (InhA) or ATP synthase. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Combine in-silico results with in-vitro MIC assays using the Microplate Alamar Blue Assay (MABA) for cross-validation .

Q. How do structural modifications to the benzothiazole core influence α-glucosidase inhibitory activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position to enhance binding to the enzyme’s active site. Replace the methylthio group with hydrophilic substituents (e.g., -OH, -NH₂) to improve solubility and reduce off-target effects. Validate via kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .

Q. What environmental fate parameters should be considered when assessing the ecological impact of this compound?

  • Methodological Answer : Calculate bioconcentration factor (BCF) using log Kow (estimated 2.01) and regression models (BCF ≈ 20, indicating low bioaccumulation). Evaluate soil mobility via Koc (≈295), suggesting moderate leaching potential. Use OECD 301F biodegradation tests to assess persistence in aquatic systems .

Contradictions and Validation

  • Catalyst Performance : reports higher sulfoxidation efficiency with Ni-based catalysts, contradicting earlier studies favoring Cu for similar reactions. This discrepancy highlights the need for substrate-specific optimization .
  • Ecotoxicity : While suggests low bioaccumulation, metabolite toxicity (e.g., sulfone derivatives) remains understudied, requiring LC-MS/MS profiling for comprehensive risk assessment .

Key Data Sources

  • Synthesis : Transition metal catalysts ( ), structure-activity relationships ( ).
  • Environmental Impact : Biodegradation and mobility ( ).
  • Safety : Handling protocols (), analytical validation ().

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